molecular formula C31H26N2OS2 B11103954 1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B11103954
M. Wt: 506.7 g/mol
InChI Key: GXAVNMRYAKOEJE-UHFFFAOYSA-N
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Description

1-[3,3-bis(4-methylphenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that features a spiro structure, which is characterized by two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,3-bis(4-methylphenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and spiro-annulation. The reaction conditions may include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[3,3-bis(4-methylphenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in drug discovery and development due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[3,3-bis(4-methylphenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] Derivatives: Compounds with similar spiro structures and functional groups.

    Benzothiophene Derivatives: Compounds containing the benzothiophene moiety but lacking the spiro structure.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring system but different substituents.

Uniqueness

1-[3,3-bis(4-methylphenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to its specific combination of aromatic rings, spiro structure, and functional groups

Properties

Molecular Formula

C31H26N2OS2

Molecular Weight

506.7 g/mol

IUPAC Name

1-[3',3'-bis(4-methylphenyl)-4-phenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C31H26N2OS2/c1-21-13-17-24(18-14-21)30(25-19-15-22(2)16-20-25)27-11-7-8-12-28(27)31(36-30)33(26-9-5-4-6-10-26)32-29(35-31)23(3)34/h4-20H,1-3H3

InChI Key

GXAVNMRYAKOEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=CC=C5)C6=CC=C(C=C6)C

Origin of Product

United States

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